molecular formula C14H12F3N3O B2866349 N-allyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 956393-72-9

N-allyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2866349
CAS No.: 956393-72-9
M. Wt: 295.265
InChI Key: AVHKFTNWDZLWSG-UHFFFAOYSA-N
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Description

N-allyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a phenyl group at position 1, a trifluoromethyl (CF₃) group at position 5, and an allyl-substituted carboxamide moiety at position 2. The trifluoromethyl group is a strongly electron-withdrawing substituent, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

1-phenyl-N-prop-2-enyl-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-2-8-18-13(21)11-9-19-20(12(11)14(15,16)17)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHKFTNWDZLWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's synthesis, biological screening, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a pyrazole ring substituted with an allyl group and a trifluoromethyl group, which are known to enhance biological activity. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The synthetic pathways often utilize methods such as cyclocondensation reactions, which have been optimized for efficiency and yield .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in disc diffusion assays, indicating its potential as an antimicrobial agent.

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
E. coli15125
S. aureus1862.5
P. mirabilis16125
B. subtilis14250

These results suggest that this compound could be a candidate for further development as an antimicrobial agent against resistant strains .

Anti-inflammatory Properties

Research indicates that the compound exhibits anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that it can reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines, suggesting its utility in treating inflammatory diseases .

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. Studies have reported that this compound can trigger apoptotic pathways, leading to cell cycle arrest and subsequent cell death in various cancer types .

Case Studies and Research Findings

In a comprehensive study published in 2023, researchers synthesized a series of derivatives based on the pyrazole framework, including N-allyl derivatives. These compounds were screened for biological activities across multiple assays:

  • Antimicrobial Screening : The derivatives were tested against a panel of pathogens, with several showing enhanced activity compared to standard antibiotics.
  • Cytotoxicity Assays : The cytotoxic effects on human cancer cell lines were measured using MTT assays, revealing that some derivatives had IC50 values lower than existing chemotherapeutics.
  • Mechanistic Studies : Further investigations into the mechanism of action indicated that these compounds might inhibit specific kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Pyrazole-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Modifications and Substituent Effects

Key Compounds Analyzed:

5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)

1-Phenyl-N-(2-(4-(trifluoromethoxy)benzamido)ethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

Table 1: Substituent Comparison
Compound Name Position 1 Position 5 Position 4 Carboxamide Substituent Key Functional Groups
Target Compound Phenyl CF₃ N-allyl CF₃, Allyl
3a (from ) Phenyl Chlorine 4-cyano-1-phenyl-pyrazol-5-yl Cl, CN
Compound 4h (from ) 4-Fluorophenyl H 3,5-di-tert-butyl-4-hydroxyphenyl F, SO₂NH₂
1-Phenyl-... () Phenyl CF₃ 2-(4-TFMO-benzamido)ethyl CF₃, Trifluoromethoxy
5-Amino-1-(4-fluorophenyl)... () 4-Fluorophenyl H 3-methylphenyl or 4-fluoro-2-methylphenyl NH₂, F
Observations:
  • Trifluoromethyl vs.
  • Allyl vs. Ethylamide Substituents : The allyl group in the target compound may reduce steric hindrance compared to the ethylamide chain in ’s compound, improving binding flexibility .
  • Amino vs. Cyano Groups: Amino substituents (e.g., in ) enhance hydrogen-bonding capacity but reduce stability compared to cyano or CF₃ groups .

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